alpha-Methylbenzyl butyrate

Description

Historical Trajectories of Ester Chemistry and alpha-Methylbenzyl Butyrate (B1204436)

The scientific journey into understanding compounds like alpha-methylbenzyl butyrate is rooted in the historical development of ester chemistry. The term "ester" itself was coined in 1848 by the German chemist Leopold Gmelin. stackexchange.combritannica.comthoughtco.com It is believed to be a contraction of the German term "Essigäther," which translates to "acetic ether," the common name for ethyl acetate (B1210297). stackexchange.comthoughtco.com Historically, the term "ether" was used more broadly to describe various volatile substances, and esters were sometimes referred to as "ethers of the third type." stackexchange.com

Esters are organic compounds formed from the reaction of an acid with an alcohol, a process known as esterification. newworldencyclopedia.orgwikipedia.org This fundamental reaction is the primary method for synthesizing this compound, which is prepared by the esterification of alpha-methylbenzyl alcohol (also known as methylphenylcarbinol) and n-butyric acid. smolecule.comchemicalbook.com The study of such reactions has been a cornerstone of organic chemistry, enabling the synthesis of a vast array of molecules with specific properties for use in flavors, fragrances, polymers, and pharmaceuticals. britannica.comwikipedia.org

Multidisciplinary Significance of this compound in Contemporary Chemical Research

The relevance of this compound extends across several chemical disciplines, primarily due to its distinct properties and reactivity.

Flavor and Fragrance Chemistry : The most prominent application of this compound is in the flavor and fragrance industries. nih.govsmolecule.com Its unique fruity-floral scent profile makes it a valuable ingredient in perfumes, cosmetics, and as a flavoring agent in food products. smolecule.comthegoodscentscompany.com It is recognized as a flavoring agent by the FDA and has been evaluated by the Joint FAO/WHO Expert Committee on Food Additives (JECFA). nih.gov Researchers in this field use it as a reference compound to study flavor perception and the interaction of similar molecules with sensory receptors. smolecule.com

Organic and Biocatalytic Synthesis : As a classic ester, this compound is a subject of interest in organic synthesis research. smolecule.com It serves as a model substrate for studying esterification reactions, hydrolysis, and transesterification. smolecule.com In recent years, there has been growing interest in biocatalytic methods for its synthesis and modification. smolecule.com Enzymes, particularly lipases, are used to catalyze its formation or hydrolysis under mild conditions, which can lead to fewer by-products and higher specificity. smolecule.comresearchgate.net

Asymmetric Synthesis and Chiral Research : The structure of this compound includes a chiral center, making it a valuable compound in the field of asymmetric synthesis. Research has focused on the kinetic resolution of racemic this compound using enzymes. core.ac.uk In this process, an enzyme selectively hydrolyzes one enantiomer (for example, the (R)-enantiomer) to produce a highly pure chiral alcohol ((R)-1-phenylethanol) and the unreacted ester enantiomer. core.ac.uk This application is significant for the pharmaceutical industry, where the synthesis of pure enantiomers is often crucial. researchgate.net

Conceptual Framework for Investigating this compound

A systematic investigation of this compound involves its synthesis, detailed characterization, and an exploration of its chemical reactivity and potential applications.

Synthesis Methods :

Esterification : The conventional method involves the direct reaction of alpha-methylbenzyl alcohol with butyric acid, typically using an acid catalyst like sulfuric acid. smolecule.com

Biocatalytic Synthesis : The use of lipase (B570770) enzymes offers a greener alternative for esterification, valued for its high selectivity and operation under mild reaction conditions. smolecule.comresearchgate.net

Characterization : The identity and purity of synthesized this compound are confirmed using various analytical techniques. Gas chromatography-mass spectrometry (GC-MS) is commonly used to analyze its composition and identify its characteristic mass spectral fragmentation pattern. nih.gov Other spectroscopic methods and physical property measurements are also employed for full characterization.

Chemical Properties and Reactivity : this compound is a colorless oily liquid that is insoluble in water but soluble in organic solvents and oils. nih.gov As an ester, it undergoes typical reactions such as:

Hydrolysis : It can be broken down into its constituent alcohol (alpha-methylbenzyl alcohol) and acid (butyric acid) in the presence of water and an acid or base catalyst. smolecule.com This reaction can also be catalyzed by enzymes. smolecule.comresearchgate.net

Transesterification : The alcohol portion of the ester can be exchanged with another alcohol in the presence of a suitable catalyst. smolecule.com

Interactive Data Table: Properties of this compound

Data sourced from multiple references. nih.govchemicalbook.comlookchem.com

Compound Names Mentioned

Interactive Data Table: List of Compound Names

Structure

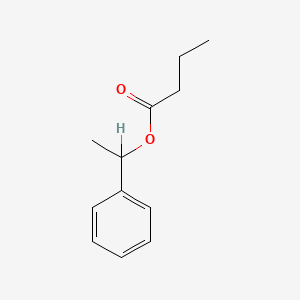

2D Structure

3D Structure

Properties

IUPAC Name |

1-phenylethyl butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-3-7-12(13)14-10(2)11-8-5-4-6-9-11/h4-6,8-10H,3,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGKADXREVJTZMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)OC(C)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00863177 | |

| Record name | 1-Phenylethyl butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00863177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless oily liquid with a fruity, floral odour | |

| Record name | alpha-Methylbenzyl butyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/792/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

insoluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol) | |

| Record name | alpha-Methylbenzyl butyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/792/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.977-0.997 | |

| Record name | alpha-Methylbenzyl butyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/792/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

3460-44-4 | |

| Record name | α-Methylbenzyl butyrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3460-44-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Methylbenzyl butyrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003460444 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Phenylethyl butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00863177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-phenylethyl butyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.373 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .ALPHA.-METHYLBENZYL BUTYRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NP1Z2SN9NP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-Phenylethyl butyrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037717 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Advanced Synthetic Strategies and Stereochemical Control in Alpha Methylbenzyl Butyrate Production

Catalytic Chemo-Synthesis Methodologies

Chemical synthesis provides robust and scalable routes to alpha-methylbenzyl butyrate (B1204436). The primary methods involve the direct formation of the ester bond from an alcohol and a carboxylic acid (direct esterification) or the exchange of an alkoxy group from a pre-existing ester (transesterification). Research in this area focuses on improving reaction yields, enhancing efficiency, and exploring novel catalysts to overcome the limitations of traditional approaches.

The most conventional method for synthesizing alpha-methylbenzyl butyrate is the direct esterification of alpha-methylbenzyl alcohol with butyric acid. smolecule.comlookchem.com This reaction is typically catalyzed by a strong acid, such as sulfuric acid.

Mechanistic Insights: The reaction proceeds via the classic Fischer esterification mechanism. The acid catalyst protonates the carbonyl oxygen of butyric acid, increasing its electrophilicity. The lone pair of electrons on the hydroxyl oxygen of alpha-methylbenzyl alcohol then attacks the activated carbonyl carbon. Following a series of proton transfer steps, a water molecule is eliminated, and deprotonation of the resulting ester yields this compound. The entire process is reversible, and the position of the equilibrium dictates the final yield.

Yield Optimization: To optimize the yield, several strategies are employed. The removal of water as it is formed, often through azeotropic distillation with a suitable solvent like toluene, is crucial for shifting the equilibrium towards the product side. Another common approach is to use one of the reactants, typically the less expensive one, in excess. wiley-vch.de The choice of catalyst and reaction conditions also plays a significant role. While mineral acids are effective, they can lead to side reactions and purification challenges. Solid acid catalysts, such as ion-exchange resins like Amberlyst 15, offer advantages like easier separation and reduced corrosion, potentially leading to higher purity of the final product. researchgate.net The reaction temperature is another critical parameter; while higher temperatures increase the reaction rate, they can also promote dehydration of the secondary alcohol or other side reactions. wiley-vch.de

Transesterification is an alternative route that involves the reaction of an ester with an alcohol in the presence of a catalyst. For this compound synthesis, this typically involves reacting alpha-methylbenzyl alcohol with a simple butyrate ester, such as methyl butyrate or ethyl butyrate. smolecule.com

Substrate Scope: The process is versatile, allowing for various butyrate esters to be used as the acyl donor. The choice often depends on the ease of removing the alcohol byproduct (e.g., methanol (B129727) or ethanol) to drive the reaction forward. The reaction is applicable to a range of alcohols, though secondary alcohols like alpha-methylbenzyl alcohol can be less reactive than primary alcohols due to steric hindrance. dss.go.th

Efficiency Enhancements: Efficiency is enhanced by using an excess of the starting butyrate ester or by continuously removing the alcohol byproduct. Catalysts for transesterification can be acidic (e.g., sulfuric acid, p-toluenesulfonic acid) or basic (e.g., sodium methoxide). The selection of the catalyst depends on the specific substrates and desired reaction conditions. As with direct esterification, heterogeneous catalysts can be employed to simplify product purification and catalyst recycling.

Research into more efficient and selective catalysts has led to the exploration of novel systems for esterification and acylation reactions relevant to this compound synthesis. These emerging systems aim to provide higher yields under milder conditions with improved selectivity.

One example includes the use of organometallic promoters. For instance, Cp2TiCl has been shown to be an efficient promoter for the O-acylation of alcohols and phenols, which could be applied to the synthesis of this compound from an acyl chloride (butyryl chloride) and alpha-methylbenzyl alcohol. lookchem.com Another area of development is the use of deep eutectic solvents (DES) as catalysts, which have been shown to be extremely efficient and green for the acylation of secondary alcohols. lookchem.com Furthermore, catalytic transfer hydrogenolysis using palladium catalysts and formic acid can convert α-methylbenzyl alcohol to ethylbenzene (B125841) with high selectivity, demonstrating advanced catalytic control over related substrates. researchgate.net These novel systems represent a move towards more sustainable and efficient chemical synthesis.

Transesterification Processes: Substrate Scope and Efficiency Enhancements

Biocatalytic Approaches for Enantioselective Synthesis of this compound

The presence of a chiral center in alpha-methylbenzyl alcohol means that this compound exists as a pair of enantiomers, (R)- and (S)-alpha-methylbenzyl butyrate. Biocatalysis, particularly using enzymes like lipases, offers a powerful tool for the enantioselective synthesis of this ester, which is crucial as enantiomers often possess distinct aromatic properties. researchgate.netnih.gov These methods are preferred for their high specificity and operation under mild, environmentally friendly conditions. researchgate.netacs.org

Kinetic resolution is a widely used biocatalytic strategy to separate enantiomers from a racemic mixture. In this process, an enzyme selectively catalyzes the reaction of one enantiomer, allowing for the separation of the unreacted, enantiomerically enriched substrate from the product. For this compound, this involves the enantioselective hydrolysis of the racemic ester.

Lipases are commonly employed for this purpose. For example, research has shown that Lipase (B570770) TL from Pseudomonas stutzeri can be used for the hydrolysis of racemic this compound. researchgate.net This enzyme exhibits high selectivity, exclusively hydrolyzing the (R)-enantiomer to produce (R)-1-phenylethanol, leaving behind the unreacted (S)-alpha-methylbenzyl butyrate in high enantiomeric purity. researchgate.net

In another study, Pseudomonas cepacia lipase (PSL) was immobilized on a thermoresponsive polymer and used as a catalyst for the kinetic resolution of racemic this compound in an aqueous medium. core.ac.uk This system demonstrated high catalytic performance and stability, achieving up to 50% conversion with a product enantiomeric excess (ee) of 99.5%, yielding highly pure enantiomers. core.ac.uk The immobilized enzyme could also be easily recovered and reused. core.ac.uk

Table 1: Kinetic Resolution of (R,S)-α-Methylbenzyl Butyrate using Immobilized Pseudomonas cepacia Lipase (pAA-PSL)

| Entry | Time (h) | Substrate Concentration (M) | Catalyst | Conversion (%) | Product e.e. (%) |

|---|---|---|---|---|---|

| 1 | 3 | 0.05 | pAA-PSL | 19.8 | >99.5 |

| 2 | 6 | 0.05 | pAA-PSL | 33.8 | >99.5 |

| 3 | 9 | 0.05 | pAA-PSL | 42.5 | 99.5 |

| 4 | 12 | 0.05 | pAA-PSL | 47.1 | 99.2 |

| 5 | 15 | 0.05 | pAA-PSL | 50.0 | 98.9 |

| 6 | 15 | 0.10 | pAA-PSL | 31.2 | >99.5 |

Data sourced from a study on covalently immobilized lipase on a thermoresponsive polymer. core.ac.uk

An alternative biocatalytic route is the enantioselective esterification of racemic alpha-methylbenzyl alcohol with butyric acid or a butyrate ester (transesterification). In this approach, the lipase selectively acylates one of the alcohol's enantiomers, resulting in an enantiomerically enriched ester and the unreacted, enantiomerically enriched alcohol.

Lipases are known to catalyze a wide range of esterification reactions. scielo.br However, their efficiency and selectivity can be highly dependent on the substrate. Secondary alcohols, such as alpha-methylbenzyl alcohol, are generally known to be poorer substrates for many lipases compared to primary alcohols, leading to lower reaction rates. dss.go.th Despite this, successful resolutions have been achieved. For example, the lipase from Pseudomonas cepacia has been used in the enantioselective esterification of (R,S)-1-phenylethanol. utm.my The study highlighted that the enzyme was highly selective towards the (R)-enantiomer, achieving an enantiomeric ratio (E) of over 200. utm.my

The choice of acyl donor and solvent system is critical for optimizing both the reaction rate and the enantioselectivity. nih.gov For instance, activated esters like vinyl acetate (B1210297) are sometimes used as acyl donors in transesterification to create a practically irreversible reaction, driving the synthesis towards the product. core.ac.uk The solvent can influence enzyme conformation and activity, with non-polar organic solvents like hexane (B92381) or isooctane (B107328) commonly used for these reactions. dss.go.thutm.my Studies on various lipases, including Candida antarctica Lipase B (CALB), have demonstrated its broad utility in the kinetic resolution of racemic alcohols through acylation. researchgate.netresearchgate.net

Engineering of Biocatalysts for Enhanced Performance and Stability in this compound Synthesis

Biocatalysis, particularly using lipases (E.C. 3.1.1.3), presents a green alternative for ester synthesis. mdpi.com However, native enzymes often require optimization to withstand industrial process conditions and to enhance their catalytic performance. nih.govtudelft.nl Enzyme engineering strategies, including rational design and directed evolution, are employed to create robust biocatalysts with tailored properties like improved stability, activity, and selectivity. nih.govnih.gov

A primary strategy for enhancing biocatalyst stability and reusability is immobilization. srce.hr This involves attaching the enzyme to a solid support, which can protect it from the harsh reaction environment, such as the presence of organic solvents or inhibitory substrates and products like short-chain acids and alcohols. mdpi.com The sol-gel entrapment method, for instance, creates a protective three-dimensional silica (B1680970) network around the enzyme, enhancing its stability. mdpi.com The properties of this network can be fine-tuned by selecting various organic silane (B1218182) precursors. mdpi.com

Another advanced immobilization technique involves using thermoresponsive polymers. In one study, Pseudomonas cepacia lipase (PSL) was covalently immobilized on a poly(acrylamide-co-acrylonitrile) (pAA) polymer. core.ac.uk This material exhibits an upper critical solution temperature (UCST), allowing the enzyme to be soluble and active at higher temperatures (e.g., 55 °C) but easily recovered by precipitation upon cooling. core.ac.uk This engineered biocatalyst (pAA-PSL) demonstrated significantly higher thermal stability compared to the free enzyme and was efficiently reused in the kinetic resolution of racemic this compound. core.ac.uk The immobilized lipase achieved a 50% conversion with an enantiomeric excess (e.e.) of 99.5% for the product, highlighting its high catalytic performance and stability. core.ac.uk

The discovery and characterization of novel enzymes also contribute to the arsenal (B13267) of biocatalysts. A lipase/esterase from a newly identified Pseudomonas stutzeri strain (Trx-Lip), expressed in E. coli, was characterized for its potential in producing chiral alcohols via the hydrolysis of their corresponding esters. scirp.orgscirp.orgresearchgate.net When tested with racemic this compound, the enzyme showed a preference for hydrolyzing the (R)-enantiomer over the (S)-enantiomer, although it was not exclusively selective like the commercial Lipase TL® from P. stutzeri which exclusively hydrolyzes the R-enantiomer. scirp.orgscirp.orgresearchgate.net Such studies are crucial for identifying biocatalysts with specific stereoselectivities that can be further enhanced through protein engineering techniques like directed evolution or site-directed mutagenesis. tudelft.nlnih.gov

Table 1: Performance of Engineered Lipases in the Kinetic Resolution of (R,S)-α-Methylbenzyl Butyrate

| Enzyme/Biocatalyst | Engineering Strategy | Reaction | Key Findings | Reference |

|---|---|---|---|---|

| Pseudomonas cepacia Lipase (PSL) | Covalent immobilization on a thermoresponsive pAA polymer (pAA-PSL) | Asymmetric hydrolysis of (R,S)-α-methylbenzyl butyrate | Achieved 50% conversion and 99.5% product e.e. Enhanced thermal stability and easy recovery/reuse. | core.ac.uk |

| Pseudomonas stutzeri Lipase (Trx-Lip) | Expressed as a fusion protein (Trx-tag) in E. coli | Hydrolysis of (R,S)-α-methylbenzyl butyrate | Preferentially hydrolyzes the (R)-enantiomer faster than the (S)-enantiomer, but not exclusively. | scirp.orgscirp.org |

| Lipase TL® (from P. stutzeri) | Commercial biocatalyst (used as a benchmark) | Hydrolysis of (R,S)-α-methylbenzyl butyrate | Exclusively hydrolyzes the (R)-enantiomer, resulting in an enantiomeric excess (e.e.) >99%. | researchgate.net |

Elucidation of Chemical Reactivity and Mechanistic Pathways of Alpha Methylbenzyl Butyrate

Hydrolytic Cleavage: Kinetic and Thermodynamic Investigations

Hydrolysis, or the cleavage of the ester bond by water, is a fundamental reaction of α-methylbenzyl butyrate (B1204436). This process can be catalyzed by acids, bases, or enzymes, each following distinct mechanistic routes. The reaction yields α-methylbenzyl alcohol and butyric acid.

Acid-Catalyzed and Base-Catalyzed Hydrolysis: Reaction Orders and Activation Parameters

The hydrolysis of esters is a well-studied area of organic chemistry, with established mechanisms for both acid and base catalysis.

Base-Catalyzed Hydrolysis (Saponification): In the presence of a strong base, such as sodium hydroxide (B78521), hydrolysis is an irreversible reaction that goes to completion. This reaction, known as saponification, is generally accepted to follow second-order kinetics, being first-order in both the ester and the hydroxide ion. The hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. The departure of the α-methylbenzyloxide leaving group is followed by an acid-base reaction where the leaving group deprotonates the newly formed butyric acid, resulting in the final products: α-methylbenzyl alcohol and a butyrate salt. Similar to the acid-catalyzed process, specific activation parameters for the base-catalyzed hydrolysis of α-methylbenzyl butyrate are not readily found in the reviewed scientific literature.

Enzyme-Catalyzed Hydrolysis: Substrate Specificity and Catalytic Mechanisms

Enzymatic hydrolysis of α-methylbenzyl butyrate offers a high degree of selectivity and is of significant interest for producing chiral compounds. scirp.orgscirp.org Lipases, a class of hydrolase enzymes, are particularly effective catalysts for this reaction. researchgate.net

Substrate Specificity and Kinetic Resolution: A key feature of enzyme-catalyzed hydrolysis of racemic α-methylbenzyl butyrate is its stereospecificity. Many lipases exhibit a preference for one enantiomer over the other, enabling a process known as kinetic resolution. For instance, research has shown that lipases from Pseudomonas stutzeri and Pseudomonas cepacia can selectively hydrolyze the (R)-enantiomer of α-methylbenzyl butyrate, leaving behind the unreacted (S)-enantiomer. scirp.orgresearchgate.netcore.ac.uk This enantioselectivity is a critical advantage for the synthesis of optically pure chiral alcohols, which are valuable intermediates in the pharmaceutical industry. scirp.org One study using an immobilized Pseudomonas cepacia lipase (B570770) (PSL) at 55 °C achieved up to 50% conversion with a product enantiomeric excess (ee) of 99.5%, demonstrating high catalytic performance and stability. core.ac.uk

Catalytic Mechanisms: Lipases typically employ a catalytic triad (B1167595), most commonly composed of serine, histidine, and aspartic or glutamic acid residues, within their active site. The hydrolysis mechanism follows an acylation-deacylation pathway. First, the serine residue, activated by the histidine, performs a nucleophilic attack on the ester's carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, releasing the alcohol portion (α-methylbenzyl alcohol) and forming a covalent acyl-enzyme intermediate. In the second stage, a water molecule, activated by the histidine residue, attacks the acyl-enzyme intermediate, leading to the formation of another tetrahedral intermediate. This final intermediate breaks down to release the carboxylic acid (butyric acid) and regenerate the free enzyme. Studies with a novel lipase from Pseudomonas stutzeri (Trx-Lip) confirmed its R-specificity in the hydrolysis of α-methylbenzyl butyrate. scirp.orgresearchgate.net

Table 1: Kinetic Resolution of (R,S)-α-methylbenzyl butyrate with Immobilized Pseudomonas cepacia Lipase (pAA-PSL) This table presents illustrative data on the conversion and enantiomeric excess of the product, (R)-1-phenylethanol, over time. Data is derived from a study conducted at 55°C in a phosphate (B84403) buffer solution with a substrate concentration of 0.05 M. core.ac.uk

| Reaction Time (hours) | Catalyst | Conversion (%) | Product Enantiomeric Excess (ee, %) |

| 6 | Free PSL | 35.1 | >98.9 |

| 6 | pAA-PSL | 33.8 | >98.9 |

| 15 | Free PSL | 45.9 | >98.9 |

| 15 | pAA-PSL | 50.0 | >98.9 |

Transesterification Reactions: Equilibrium Studies and Reaction Kinetics

Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. For α-methylbenzyl butyrate, this can be represented by the reaction with another alcohol (R'-OH) to form a new ester (butyrate of R') and α-methylbenzyl alcohol. This reaction is an equilibrium process and can be catalyzed by acids, bases, or enzymes. Driving the reaction to completion often requires using a large excess of the reactant alcohol or removing one of the products as it forms. researchgate.net

While the transesterification of related esters is well-documented, specific and detailed kinetic and equilibrium studies for α-methylbenzyl butyrate are limited in the available literature. However, it is known that lipases from sources like Pseudomonas stutzeri, which are active in the hydrolysis of α-methylbenzyl butyrate, also possess transesterification activity. researchgate.net This suggests that enzymatic transesterification is a viable pathway for modifying this ester or for its synthesis from other butyrate esters. researchgate.net

Oxidative Transformations: Identification of Reaction Products and Pathways

The oxidation of α-methylbenzyl butyrate can proceed through different pathways. While direct oxidation of the ester is possible, a more commonly discussed pathway in metabolic contexts involves initial hydrolysis followed by oxidation of the resulting alcohol. scirp.org

Upon hydrolysis, α-methylbenzyl butyrate yields α-methylbenzyl alcohol and butyric acid. The α-methylbenzyl alcohol can then be oxidized to its corresponding ketone, acetophenone. scirp.org This transformation is a typical metabolic route for secondary alcohols. The butyric acid component is generally expected to be completely metabolized.

Direct oxidation of the ester itself could potentially target the benzylic carbon-hydrogen bond. Depending on the oxidizing agent and reaction conditions, this could lead to the formation of various oxidized products, but specific studies identifying these products and outlining the reaction pathways are not extensively covered in the reviewed sources. researchgate.net

Intermolecular Interaction Profiles: Compatibility with Chemical Environments

The chemical structure of α-methylbenzyl butyrate, featuring a polar ester group and non-polar phenyl and butyl groups, dictates its intermolecular interactions and compatibility with various chemical environments. The aromatic ring and the alkyl chain contribute to its generally hydrophobic character, while the ester functional group provides a site for polar interactions like dipole-dipole forces.

This dual nature allows α-methylbenzyl butyrate to be compatible with a range of substances, which is crucial for its primary application as a fragrance and flavoring agent. researchgate.net Its inclusion in diverse consumer products such as perfumes, lotions, and soaps indicates its compatibility with complex formulations that may contain water, oils, surfactants, and other polar and non-polar ingredients. scirp.orgresearchgate.net Studies on its use in formulations emphasize that its compatibility with solvents and other fragrance components is critical for creating stable products. researchgate.net The molecule's ability to interact favorably within these mixed environments ensures it remains solubilized and effective as a scent component.

Investigation of Biological Activities and Underlying Molecular Mechanisms of Alpha Methylbenzyl Butyrate

Antimicrobial Potency: Spectrum of Activity and Cellular Targets

Alpha-methylbenzyl butyrate (B1204436) has demonstrated potential as an antimicrobial agent. smolecule.com Research indicates its activity against a range of both Gram-positive and Gram-negative bacteria. One study highlighted that ethanol (B145695) extracts of Koelreuteria paniculata, which contain alpha-methylbenzyl butyrate, were effective against several bacterial strains. The use of this compound in food preservation and cosmetic formulations has been considered due to these antimicrobial properties. smolecule.com

Furthermore, compounds classified as butyrate inhibitors have been suggested for use as antifungal and antiparasitic agents. It is important to note that many of the biological activities observed are likely attributable to butyric acid, which is a hydrolysis product of this compound. smolecule.cominchem.org In biological systems, enzymes such as lipases can catalyze the breakdown of the ester into alpha-methylbenzyl alcohol and butyric acid. smolecule.comresearchgate.net

Table 1: Documented Antibacterial Spectrum of Extracts Containing this compound

| Bacterial Species | Gram Stain | Reference |

|---|---|---|

| Bacillus subtilis | Positive | mdpi.com |

| Bacillus cereus | Positive | mdpi.com |

| Staphylococcus species | Positive | nih.govresearchgate.net |

| Escherichia coli | Negative | nih.govresearchgate.net |

| Pseudomonas aeruginosa | Negative | mdpi.com |

| Proteus vulgaris | Negative | mdpi.com |

| Acinetobacter baumannii | Negative | nih.govresearchgate.net |

Mechanistic Studies of Antimicrobial Action

The antimicrobial action of this compound is closely linked to its hydrolysis product, butyrate. inchem.org Butyrate employs several mechanisms to exert its antimicrobial effects. A primary mechanism is the inhibition of histone deacetylases (HDACs). nih.govresearchgate.netbohrium.com This inhibition leads to changes in gene expression within microbial and host cells. nih.govresearchgate.net

In host immune cells, such as macrophages, HDAC3 inhibition by butyrate triggers a metabolic shift and enhances antimicrobial defenses. nih.govresearchgate.netbohrium.com This includes the increased production of antimicrobial peptides, like cathelicidin (B612621) LL-37, and the promotion of autophagy, a cellular process that can eliminate intracellular pathogens. nih.govnih.gov These indirect effects bolster the host's ability to clear infections without inducing a strong inflammatory response. nih.govresearchgate.net Butyrate has also been shown to exert direct antibacterial actions against various bacterial species. nih.govresearchgate.net

Receptor Ligand Interactions: Computational and Experimental Approaches

While specific computational docking or experimental binding studies for this compound are not extensively documented, the interaction of its hydrolysis product, butyrate, with cellular receptors is well-researched. researchgate.netcore.ac.uk Butyrate is a known ligand for several G-protein coupled receptors (GPCRs), which are crucial for cellular signaling. spandidos-publications.comresearchgate.net

These receptors, including FFAR2 (GPR43), FFAR3 (GPR41), and HCAR2 (GPR109A), are expressed in various cells, including intestinal epithelial cells and immune cells. researchgate.netmdpi.comnih.gov The binding of butyrate to these receptors initiates a cascade of intracellular events that modulate immune responses and other cellular functions. mdpi.com For example, the activation of HCAR2 in colon cells by butyrate can induce apoptosis in cancer cells and trigger anti-inflammatory pathways. nih.gov The interaction between butyrate and these receptors is a key mechanism through which it influences physiological processes. spandidos-publications.commdpi.commdpi.com

Computational methods like molecular docking are valuable tools for predicting the binding modes and affinities between ligands like butyrate and their protein targets, providing insights that can guide further experimental studies. researchgate.netcore.ac.ukbiointerfaceresearch.commdpi.com

Table 2: Key Receptors for Butyrate, the Active Metabolite of this compound

| Receptor | Receptor Type | Known Effects of Butyrate Binding | Reference |

|---|---|---|---|

| FFAR2 (GPR43) | G-Protein Coupled Receptor | Modulates inflammatory responses, influences immune cell function. | researchgate.netmdpi.comahajournals.org |

| FFAR3 (GPR41) | G-Protein Coupled Receptor | Involved in metabolic regulation and immune responses. Propionate is a more potent agonist. | researchgate.netmdpi.comahajournals.org |

| HCAR2 (GPR109A) | G-Protein Coupled Receptor | Induces anti-inflammatory pathways (e.g., IL-18 production) and apoptosis in cancer cells. Also activated by niacin. | nih.govahajournals.org |

| AhR (Aryl Hydrocarbon Receptor) | Nuclear Receptor | Butyrate has been identified as a potential ligand, activating AhR-dependent gene regulation. | researchgate.net |

Modulation of Cellular Processes: In Vitro Biological System Responses

This compound, primarily through its conversion to butyrate, modulates a wide array of cellular processes as observed in numerous in vitro studies. inchem.org These effects are particularly notable in the context of cancer cell biology and immunology.

A significant body of research demonstrates that butyrate can inhibit the proliferation of various cancer cell lines, including colon, gastric, and hepatic cancer cells. spandidos-publications.comtandfonline.comnih.gov This anti-proliferative effect is often accompanied by the induction of apoptosis (programmed cell death) and cell cycle arrest, typically at the G0/G1 or G2/M phases. spandidos-publications.comtandfonline.comnih.gov For example, in HCT-116 colorectal cancer cells, sodium butyrate treatment leads to a dose-dependent decrease in cell viability and upregulation of pro-apoptotic genes like BAX and CASP3. mdpi.com Similarly, in Kato III gastric cancer cells, butyrate induces apoptosis and causes cell cycle arrest. tandfonline.com

The underlying mechanism for these effects is frequently attributed to butyrate's role as an HDAC inhibitor. mdpi.comspandidos-publications.com By inhibiting HDACs, butyrate alters the acetylation of histone proteins, leading to changes in the expression of genes that control cell cycle progression and apoptosis, such as p21 and c-Myc. spandidos-publications.comnih.gov Beyond cancer cells, butyrate also modulates the function of immune cells. It can enhance the bactericidal activity of macrophages and influence the production of cytokines, guiding the immune system towards a non-inflammatory, protective state. nih.govresearchgate.netnih.gov

Table 3: Summary of In Vitro Effects of Butyrate on Various Cell Lines

| Cell Line | Cell Type | Observed Effects of Butyrate | Reference |

|---|---|---|---|

| HCT-116 | Human Colorectal Carcinoma | Induces apoptosis, cell cycle arrest; modulates expression of BAX, BCL-2, p21. | mdpi.commdpi.com |

| Kato III | Human Gastric Carcinoma | Induces apoptosis and necrosis; arrests cell cycle in G2/M phase. | tandfonline.com |

| Huh 7 | Human Hepatocellular Carcinoma | Induces ROS-mediated apoptosis via miR-22/SIRT-1 pathway. | nih.gov |

| MDBK | Bovine Kidney Epithelial | Induces apoptosis and cell cycle arrest at G1/S and G2/M. | nih.gov |

| Human Monocyte-derived Macrophages | Human Immune Cells | Enhances antimicrobial activity; promotes anti-inflammatory phenotype via HDAC3 inhibition. | nih.govresearchgate.net |

| BCS-TC2 | Human Colon Adenocarcinoma | Reduces cell proliferation; induces differentiation and apoptosis. | nih.gov |

| MDA-MB-231 & 4T1 | Human & Mouse Breast Cancer | Inhibits cell viability and colony formation. | nih.gov |

Metabolic Fate and Biotransformation Pathways of Alpha Methylbenzyl Butyrate and Its Metabolites

Enzymatic Hydrolysis to alpha-Methylbenzyl Alcohol and Butyric Acid: Characterization of Biocatalysts

The initial and most significant metabolic reaction for alpha-methylbenzyl butyrate (B1204436) is its cleavage into alpha-methylbenzyl alcohol and butyric acid. smolecule.cominchem.org This hydrolysis is catalyzed by carboxylesterases and lipases, which are ubiquitous in biological systems. Research has focused on characterizing specific biocatalysts for this reaction, particularly for their stereoselectivity, which is crucial in the production of chiral compounds. scirp.org

Lipases from various microbial sources have been investigated for their ability to hydrolyze alpha-methylbenzyl butyrate. For instance, a lipase (B570770) from Pseudomonas stutzeri (Lipase TL®) has demonstrated the ability to hydrolyze this ester to produce 1-phenylethanol (B42297) (alpha-methylbenzyl alcohol). scirp.orgresearchgate.net Studies have shown that these enzymes can exhibit high enantioselectivity. Lipase TL® exclusively hydrolyzes the R-enantiomer of this compound. researchgate.netresearchgate.net In contrast, a fusion protein (Trx-Lip) derived from another P. stutzeri lipase hydrolyzes the R-enantiomer faster than the S-enantiomer but is not exclusively specific to one. researchgate.netresearchgate.net Similarly, lipase from Pseudomonas cepacia (PSL) has been effectively used in the kinetic resolution of racemic this compound, showing high enantioselectivity for the (R)-enantiomer. core.ac.uk

The characterization of these biocatalysts often involves determining their optimal operating conditions, such as temperature and pH. For example, the Trx-Lip enzyme from P. stutzeri exhibits optimal activity at approximately 50°C and a pH of 9.0. scirp.orgresearchgate.net

Table 1: Characterization of Biocatalysts in the Hydrolysis of this compound

| Biocatalyst | Source Organism | Selectivity | Optimal pH | Optimal Temperature | Reference |

| Lipase TL® | Pseudomonas stutzeri | Exclusively hydrolyzes the R-enantiomer | Not specified | Not specified | researchgate.netresearchgate.net |

| Trx-Lip | Pseudomonas stutzeri | Hydrolyzes R-enantiomer faster than S-enantiomer | 9.0 | ~50°C | scirp.orgresearchgate.net |

| PSL | Pseudomonas cepacia | High enantioselectivity for (R)-enantiomer | Not specified | 55°C (tested) | core.ac.uk |

Subsequent Metabolic Processing of the Butyric Acid Moiety in Biological Systems

Once liberated through hydrolysis, butyric acid enters the well-established metabolic pathways for short-chain fatty acids. wikipedia.org Butyric acid, a key energy source, is primarily metabolized in the colonocytes and the liver. wikipedia.org The central pathway involves its activation to butyryl-CoA by butyrate-CoA ligase (also known as acyl-CoA synthetase short-chain family member 2). wikipedia.org

Butyryl-CoA then undergoes β-oxidation within the mitochondria to produce acetyl-CoA. wikipedia.org Acetyl-CoA can then enter the tricarboxylic acid (TCA) cycle for the generation of ATP, or it can be used for the synthesis of ketone bodies (ketogenesis), especially under conditions of high fat metabolism. oup.com While butyrate is considered ketogenic, under certain conditions, its carbon can be incorporated into glucose and other amino acids, though it is not considered glucogenic in the classical sense. oup.com

Biotransformation Pathways of alpha-Methylbenzyl Alcohol

The second product of hydrolysis, alpha-methylbenzyl alcohol, undergoes its own set of metabolic transformations. The primary route of metabolism for this aromatic alcohol is conjugation with glucuronic acid to form alpha-methylbenzyl glucuronide, which is then excreted in the urine. inchem.orginchem.org

In addition to conjugation, alpha-methylbenzyl alcohol can be oxidized. One pathway involves its conversion to acetophenone. inchem.orginchem.org Further oxidation can lead to the formation of mandelic acid and subsequently hippuric acid, both of which are also urinary metabolites. inchem.orginchem.orgchemicalbook.com In rabbits, following an oral dose, the major metabolites found in urine were alpha-methylbenzyl alcohol glucuronide and hippuric acid. inchem.org The metabolism of alpha-methylbenzyl alcohol can also be stereoselective. In rats, the R(+) isomer is predominantly excreted as the glucuronide conjugate, whereas the S(-) isomer tends to undergo more extensive oxidative metabolism. inchem.org

Table 2: Major Metabolites of alpha-Methylbenzyl Alcohol

| Metabolite | Metabolic Pathway | Species Observed | Reference |

| alpha-Methylbenzyl glucuronide | Glucuronidation (Conjugation) | Rabbits, Rats | inchem.orginchem.org |

| Hippuric acid | Oxidation | Rabbits | inchem.orginchem.org |

| Acetophenone | Oxidation | Rats | inchem.orginchem.org |

| Mandelic acid | Oxidation | Rabbits | inchem.orginchem.org |

In Vitro and In Vivo Metabolite Profiling

The comprehensive understanding of a compound's metabolic fate relies on both in vitro and in vivo metabolite profiling studies. celerion.comnuvisan.com In vitro systems, such as liver microsomes and hepatocytes from various species (including humans), are typically used in early-stage investigations to identify potential hepatic metabolites. nuvisan.com These systems allow for the characterization of metabolic pathways and can help in selecting appropriate animal models for preclinical toxicology studies by comparing metabolite profiles across species. nuvisan.com

In vivo studies, often conducted as part of preclinical and clinical trials, confirm and characterize the metabolites formed in a whole organism. celerion.com Radiolabeling the parent compound is a common technique to trace its absorption, distribution, metabolism, and excretion (ADME), and to quantify the metabolites in various biological matrices like plasma, urine, and feces. nuvisan.com Advanced analytical techniques, particularly high-resolution mass spectrometry (HRMS), are instrumental in the structural elucidation of metabolites. pharmaron.com

For this compound, while specific comprehensive metabolite profiling studies are not widely published, its metabolic fate can be confidently predicted based on the known metabolism of its hydrolysis products. inchem.org In vitro and in vivo studies on alpha-methylbenzyl alcohol and butyric acid have elucidated their respective metabolic pathways, as detailed in the sections above. oup.cominchem.org Therefore, the expected metabolites of this compound in a biological system would be the products of these individual pathways, namely alpha-methylbenzyl glucuronide, hippuric acid, mandelic acid, and the products of butyric acid's β-oxidation.

Advanced Analytical Techniques for Characterization, Quantification, and Enantiomeric Purity Assessment of Alpha Methylbenzyl Butyrate

Chromatographic Separation and Quantification Methodologies

Chromatographic techniques are fundamental in the analysis of alpha-methylbenzyl butyrate (B1204436), enabling both the separation of its enantiomers and its quantification in various matrices.

Gas Chromatography (GC): Method Development and Validation

Gas chromatography (GC) is a powerful tool for the analysis of volatile compounds like alpha-methylbenzyl butyrate. Method development often involves optimizing parameters such as the type of capillary column, temperature programming, and detector settings to achieve efficient separation and sensitive detection. For quantification, a flame ionization detector (FID) is commonly employed due to its robustness and linear response over a wide concentration range.

Validation of a GC method ensures its reliability for its intended purpose. Key validation parameters include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). Linearity is established by analyzing a series of standards of known concentrations and demonstrating a proportional relationship between concentration and detector response. Accuracy is determined by comparing the measured concentration to a known true value, often through spike-recovery experiments. Precision, a measure of the method's repeatability, is assessed by performing multiple analyses of the same sample.

The enantiomeric purity of this compound is of paramount importance, as the biological and sensory properties of its enantiomers can differ significantly. wikipedia.org Chiral GC, utilizing a chiral stationary phase (CSP), is the primary method for separating the (R)- and (S)-enantiomers. nih.gov Derivatized cyclodextrins are widely used as CSPs in capillary GC for enantiomeric separations. sigmaaldrich.comuni-muenchen.de The choice of the specific cyclodextrin (B1172386) derivative and the temperature program are critical for achieving baseline separation of the enantiomers. sigmaaldrich.com For instance, a Chiraldex G-TA column has been shown to be effective for separating a wide range of chiral compounds, including those similar in structure to this compound. nih.gov The lower the elution temperature, the greater the potential for enantioselectivity. sigmaaldrich.com

Table 1: Illustrative GC Method Parameters for Chiral Analysis of this compound

| Parameter | Value |

| Column | Chiraldex G-TA (30 m x 0.25 mm ID, 0.12 µm film thickness) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 60 °C (hold 2 min), ramp to 180 °C at 5 °C/min, hold 5 min |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 280 °C |

| Injection Mode | Split |

High-Performance Liquid Chromatography (HPLC): Chiral and Achiral Separations

High-Performance Liquid Chromatography (HPLC) offers a versatile alternative to GC, particularly for less volatile or thermally labile compounds. For the achiral analysis of this compound, reversed-phase HPLC with a C18 column is a common approach. A mobile phase consisting of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol (B129727), is typically used to elute the compound. Detection is often achieved using a UV detector, as the phenyl group in this compound absorbs UV light.

The separation of this compound enantiomers by HPLC requires a chiral stationary phase (CSP). eijppr.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are widely used and have demonstrated broad enantioselectivity. eijppr.com The separation mechanism on these CSPs often involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and π-π stacking between the analyte and the chiral selector. eijppr.com The choice of mobile phase, including the type and proportion of organic modifier and the potential addition of additives, is crucial for optimizing the chiral separation. eijppr.com Direct chiral separation on a CSP is generally preferred over indirect methods that involve derivatization with a chiral reagent, as it avoids potential complications such as racemization or incomplete reaction. wikipedia.org

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for confirming the chemical structure of this compound.

Infrared (IR) and Raman Spectroscopy: Vibrational Fingerprint Analysis

Infrared (IR) and Raman spectroscopy provide a "fingerprint" of a molecule by probing its vibrational modes. The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups. A strong absorption band is expected in the region of 1735-1750 cm⁻¹, which is indicative of the C=O stretching vibration of the ester group. unl.edu Bands corresponding to C-O stretching vibrations will also be present. The aromatic ring will show characteristic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. unl.edu The presence of aliphatic C-H bonds in the methyl and butyrate moieties will result in stretching and bending vibrations in the 2850-3000 cm⁻¹ and 1375-1470 cm⁻¹ regions, respectively. unl.edu

Raman spectroscopy provides complementary information to IR spectroscopy. unl.edu While the C=O stretch is typically a strong band in the IR spectrum, it is often weaker in the Raman spectrum. Conversely, the aromatic ring vibrations are often strong in the Raman spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton and Carbon Analysis for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules.

¹H NMR: The proton NMR spectrum of this compound provides detailed information about the number and connectivity of hydrogen atoms in the molecule. The aromatic protons of the phenyl group typically appear as a multiplet in the region of 7.2-7.4 ppm. nih.gov The proton on the chiral carbon (the methine proton) would likely appear as a quartet, split by the adjacent methyl protons. The methyl group attached to the chiral carbon would appear as a doublet. The protons of the butyrate chain would show characteristic splitting patterns: a triplet for the terminal methyl group, a sextet for the adjacent methylene (B1212753) group, and a triplet for the methylene group next to the carbonyl.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. The carbonyl carbon of the ester group is expected to have a chemical shift in the range of 170-175 ppm. libretexts.org The carbons of the aromatic ring will appear in the region of 125-145 ppm. The chiral carbon (C-O) will have a chemical shift around 70-80 ppm. The carbons of the butyrate chain and the methyl group will appear in the upfield region of the spectrum.

Mass Spectrometry (MS): Fragmentation Studies and High-Resolution Mass Determination

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. When this compound is analyzed by electron ionization mass spectrometry (EI-MS), it undergoes fragmentation. A common fragmentation pathway for esters is the McLafferty rearrangement. The molecular ion peak ([M]⁺) would be observed at m/z 192.1150. nih.gov Key fragment ions would include the tropylium (B1234903) ion at m/z 91, a characteristic fragment for benzyl-containing compounds, and fragments corresponding to the loss of the butoxy group or parts of the butyrate chain. For example, a significant peak at m/z 105 is often observed, corresponding to the benzoyl cation.

High-resolution mass spectrometry (HRMS) provides a very accurate measurement of the mass-to-charge ratio of the molecular ion, allowing for the determination of the elemental composition of the molecule. researchgate.net This is a powerful tool for confirming the molecular formula of this compound and distinguishing it from other compounds with the same nominal mass.

UV-Visible (UV-Vis) Spectroscopy: Electronic Transitions and Concentration Determination

UV-Visible spectroscopy is a valuable tool for the quantitative analysis of this compound, leveraging the absorption of ultraviolet light by its aromatic ring. The primary electronic transitions responsible for UV absorbance in this molecule are the π → π* transitions associated with the phenyl group. bbec.ac.inuobabylon.edu.iq These transitions, which involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital, typically occur at high intensity in the UV region. bbec.ac.in The ester carbonyl group also exhibits electronic transitions, specifically n → π* transitions, but these are generally of much lower intensity and may be observed at longer wavelengths. uobabylon.edu.iqlearnbin.net

The concentration of this compound in a solution can be determined using the Beer-Lambert Law, which establishes a linear relationship between absorbance and concentration. A calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). The λmax for this compound is dictated by the phenyl chromophore. For quantitative purposes, measurements are typically made in a non-absorbing solvent like ethanol (B145695).

Table 1: Electronic Transitions for Chromophores in this compound

| Chromophore | Transition | Typical λmax (nm) | Molar Absorptivity (ε) |

|---|---|---|---|

| Phenyl Ring | π → π* | ~260 | Moderate to High |

| Carbonyl Group | n → π* | ~280-300 | Low |

Note: Actual λmax and ε values can be influenced by the solvent and molecular structure.

Specialized Techniques for Enantiomeric Excess Determination

Determining the enantiomeric purity or enantiomeric excess (e.e.) is crucial, as the (R)- and (S)-enantiomers of this compound may possess distinct sensory or biological properties. Specialized analytical techniques are required to differentiate and quantify these stereoisomers.

Chiral chromatography is the most widely used technique for the separation and quantification of enantiomers. wikipedia.org This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. Both gas chromatography (GC) and high-performance liquid chromatography (HPLC) can be employed.

Chiral Gas Chromatography (GC): For volatile compounds like this compound, chiral GC is a powerful analytical method. The separation is typically achieved on a capillary column coated with a cyclodextrin-based chiral stationary phase. chromtech.net.augcms.cz Derivatized cyclodextrins, such as those found in Rt-βDEXse columns, are effective for resolving a wide range of chiral molecules, including esters. restek.com The separated enantiomers are detected by a flame ionization detector (FID) or a mass spectrometer (MS). Quantification is performed by integrating the peak areas of the two enantiomer signals. Research has demonstrated the successful use of GC to analyze the hydrolysis of this compound, separating the enantiomers to monitor the progress of enzymatic reactions. researchgate.netcore.ac.uk

Table 2: Exemplary Chiral GC Method Parameters for Enantiomeric Separation

| Parameter | Condition |

|---|---|

| Column | Rt-βDEXse (30 m x 0.25 mm x 0.25 µm) core.ac.uk |

| Carrier Gas | Helium |

| Oven Temperature | Programmed, e.g., 120 °C isothermal core.ac.uk |

| Detector | Flame Ionization Detector (FID) |

| Result | Baseline separation of (R)- and (S)-alpha-methylbenzyl butyrate |

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is another robust technique for enantioseparation. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are highly versatile and widely used. nih.govmdpi.com For instance, amylose tris-[(S)-α-methylbenzylcarbamate] based columns have been used for separating chiral acids. researchgate.net The enantiomers are separated based on their differential interactions with the chiral selector in the stationary phase. A UV detector is commonly used for detection, set at a wavelength where the analyte absorbs, such as around 220 nm or 260 nm for this compound. mdpi.com The mobile phase, typically a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier like 2-propanol, is optimized to achieve the best separation.

Chiroptical techniques measure the differential interaction of chiral molecules with polarized light and are fundamental for characterizing enantiomers.

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of optical rotation as a function of the wavelength of light. kud.ac.inwikipedia.org An optically active compound will rotate the plane of polarized light, and the magnitude and direction of this rotation change with wavelength. kud.ac.in The resulting ORD curve, particularly the sign and shape of the Cotton effect near an absorption band, can be used to determine the absolute configuration of a chiral molecule by comparing it with known standards or theoretical calculations. nih.gov The specific rotation [α] is a characteristic property of a chiral compound under defined conditions (temperature, solvent, wavelength). wikipedia.org

Circular Dichroism (CD): CD spectroscopy measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule. advancedsciencenews.comfz-juelich.de This differential absorption (ΔA) is plotted against wavelength to produce a CD spectrum. Chiral molecules exhibit characteristic CD signals, and enantiomers will produce mirror-image spectra. fz-juelich.de The technique is particularly sensitive to the stereochemical environment of chromophores within the molecule. For this compound, the phenyl chromophore would be the primary contributor to the CD spectrum in the near-UV region. CD spectroscopy can be used to determine the enantiomeric excess and absolute configuration of a sample. advancedsciencenews.com While powerful, CD spectroscopy can be limited by sensitivity, sometimes requiring higher concentrations for accurate measurement. advancedsciencenews.com

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| (R)-alpha-methylbenzyl butyrate |

| (S)-alpha-methylbenzyl butyrate |

| Ethanol |

| Hexane |

| 2-Propanol |

Research on Structural Analogues and Derivatives of Alpha Methylbenzyl Butyrate

Synthesis and Structure-Activity Relationship (SAR) Studies of Related alpha-Methylbenzyl Esters

The synthesis of alpha-methylbenzyl esters, such as the isobutyrate analogue, typically involves the esterification of an aryl alkyl alcohol (like alpha-methylbenzyl alcohol) with a simple carboxylic acid (containing one to four carbons). nih.gov This reaction generates a variety of esters, including formates, acetates, propionates, and butyrates. nih.gov

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and toxicology, revealing how specific structural features of a molecule influence its biological effects. For compounds containing the α-methylbenzyl moiety, SAR studies have shown that modifications at several key positions can dramatically alter bioactivity. These studies often explore variations in the aromatic ring, the ester group, and the stereochemistry of the chiral center.

Key findings from SAR studies on related alpha-methylbenzyl compounds include:

Aromatic Ring Substitution : Introducing substituents like chloro (Cl) or trifluoromethyl (CF3) groups onto the phenyl ring can increase anticonvulsant activity in certain N-benzyl carboxamide series. capes.gov.br

Alpha-Methyl Group Modification : Replacing the alpha-methyl group with larger isopropyl or benzyl (B1604629) groups has been shown to enhance MES (maximal electroshock seizure) activity without a corresponding increase in neurotoxicity in specific carboxamide analogues. capes.gov.br

Stereochemistry : The stereochemical configuration at the chiral centers is often crucial for biological activity. For instance, in a series of GPR88 agonists, the (R)-α-methylbenzyl group was essential for retaining activity, with the (S,R)-isomer being significantly more potent than the (R,R)-isomer. nih.gov The (S)-α-methylbenzyl group resulted in an inactive compound. nih.gov

Ester Chain Length : In the Aryl Alkyl Alcohol Simple Acid Esters (AAASAE) group, the length and branching of the carboxylic acid chain (e.g., butyrate (B1204436) vs. isobutyrate) can influence physical properties and biological interactions. nih.gov

Table 1: SAR Findings in alpha-Methylbenzyl Analogues A summary of how structural modifications impact the biological activity of compounds containing the alpha-methylbenzyl group, based on research on related carboxamide and agonist structures.

| Structural Modification | Position | Observed Effect on Bioactivity (Example System) | Reference |

|---|---|---|---|

| Introduction of Cl, CF3 | Phenyl Ring | Increase in anticonvulsant activity | capes.gov.br |

| Replacement of α-methyl with isopropyl | Side Chain | Enhanced MES activity with no increase in neurotoxicity | capes.gov.br |

| Change from (S) to (R) configuration | α-Methylbenzyl Group | Essential for retaining GPR88 agonist activity | nih.gov |

| Movement of carboxamide group | Piperidine Ring | Decreased MES activity and neurotoxicity | capes.gov.br |

Investigation of Benzyl and Phenethyl Ester Analogues: Comparative Chemical Biology

Esters are prevalent functional groups in bioactive compounds and their stability is a key determinant of their function. nih.govresearchgate.net Comparative studies on the chemical and biological hydrolysis of benzyl and phenethyl ester analogues provide insight into their relative lability. nih.govresearchgate.net

A comparative study on the hydrolysis of various benzoate (B1203000) esters in base media, rat plasma, and rat liver microsomes revealed important structure-lability relationships. nih.govresearchgate.net The rate of hydrolysis is influenced by both electronic and steric factors. For example, the rapid hydrolysis of phenyl benzoate is attributed to the stability of the resulting phenoxide ion. nih.gov When comparing simple alkyl esters, the hydrolysis rate appears directly related to the size of the alkyl group. nih.gov

In a direct comparison between methyl benzoate, benzyl benzoate, and other analogues, the hydrolytic stability was quantified by measuring their half-lives (t1/2) under different conditions. These studies demonstrate that both the chemical environment (e.g., pH) and the presence of enzymes like carboxylesterases in biological media significantly impact ester stability. nih.govresearchgate.net The data suggests a low influence of steric effects in the base-catalyzed hydrolysis of benzyl benzoate compared to smaller alkyl esters. nih.gov In biological media like rat plasma and liver microsomes, where enzymatic hydrolysis dominates, the stability profile can differ, highlighting the importance of carboxylesterase activity. nih.govresearchgate.net

Table 2: Comparative Hydrolytic Stability of Benzoate Esters Half-life (t1/2, in minutes) of various esters in non-enzymatic (base) and enzymatic (rat plasma, rat liver microsomes) conditions. Data extracted from a comparative study.

| Compound | t1/2 (Base Hydrolysis) | t1/2 (Rat Plasma) | t1/2 (Rat Liver Microsomes) | Reference |

|---|---|---|---|---|

| Methyl Benzoate | 14 | 19 | 15 | nih.gov |

| Ethyl Benzoate | 14 | 16 | 12 | nih.gov |

| Phenyl Benzoate | 11 | 12 | 10 | nih.gov |

| Benzyl Benzoate | 16 | 15 | 13 | nih.gov |

The study of phenethyl esters, such as caffeic acid phenethyl ester (CAPE), further expands this understanding. CAPE and its derivatives exhibit a range of biological activities, including antioxidant and anti-inflammatory properties. mdpi.comresearchgate.net The structure-activity relationship of these derivatives shows that the activity is influenced by substituents on the benzene (B151609) ring and the length of the alkyl chain. researchgate.net

Exploration of alpha-Methylbenzyl Substituted Phenolic Compounds and their Bioactivities

Phenolic compounds are characterized by a hydroxyl group attached to an aromatic ring. researchgate.net The introduction of an alpha-methylbenzyl group onto a phenol (B47542) ring creates a distinct class of molecules with potential for various applications. An example is Phenol, 2-(alpha-methylbenzyl)-4-methyl-, a synthetic organic compound. ontosight.ai The structure, featuring a phenol ring substituted with both a methyl and an alpha-methylbenzyl group, influences its physical and chemical properties, such as solubility and reactivity. ontosight.ai

Phenolic compounds as a broad class are known for a wide array of bioactivities, which are often attributed to the reactive hydroxyl group. researchgate.netmdpi.com These activities include:

Antimicrobial Effects : Many phenols are used as antiseptics and disinfectants. ontosight.ai

Antioxidant Properties : Phenols can act as antioxidants, a property utilized in the food and cosmetic industries. researchgate.netontosight.ai This activity is a key feature of compounds like caffeic acid phenethyl ester. researchgate.net

Enzyme Inhibition : Certain phenolic compounds have been found to inhibit enzymes such as α-glucosidase. mdpi.com

Anticancer Activity : Plant polyphenols are widely studied for their cancer-preventive effects and their ability to inhibit the proliferation of cancer cells. nih.gov

The synthesis of such substituted phenols can be achieved through various organic chemistry methods, with Friedel-Crafts alkylation being a common route for attaching alkyl groups to aromatic rings. The specific bioactivity of an alpha-methylbenzyl substituted phenol would depend on the position and nature of the substituents on the phenol ring.

Table 3: General Bioactivities of Phenolic Compound Classes A summary of common biological activities associated with various classes of phenolic compounds.

| Phenolic Class | Example Compound(s) | Reported Bioactivities | Reference |

|---|---|---|---|

| Substituted Phenols | 2-(alpha-methylbenzyl)-4-methyl-phenol | Antimicrobial, Antioxidant (general class properties) | ontosight.ai |

| Phenolic Acids | Gallic Acid, Caffeic Acid | Antioxidant, Anti-inflammatory, Anticancer | researchgate.netmdpi.com |

| Stilbenes | Resveratrol | Anti-inflammatory, Antiviral, Anticancer, Antioxidant | mdpi.comrsc.org |

| Flavonoids | Quercetin, Luteolin | Cardioprotective, Anticancer, Immune-promoting | mdpi.com |

Computational Chemistry and in Silico Modeling of Alpha Methylbenzyl Butyrate Systems

Molecular Docking and Dynamics Simulations for Enzyme-Substrate Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a small molecule (ligand), such as alpha-methylbenzyl butyrate (B1204436), and a macromolecule, typically a protein or enzyme (receptor). These methods are crucial for understanding the catalytic mechanisms of enzymes involved in the synthesis or hydrolysis of this ester.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. This is particularly relevant for understanding the enantioselectivity of enzymes like lipases, which are often used in the kinetic resolution of racemic alpha-methylbenzyl butyrate. For instance, studies on the hydrolysis of α-methylbenzyl butyrate by lipases from Pseudomonas stutzeri (Lipase TL®) and other microbial sources have utilized computational analysis to investigate substrate specificity. researchgate.net Lipase (B570770) TL®, for example, exclusively hydrolyzes the R-enantiomer of this compound. researchgate.net Docking studies can reveal the specific amino acid residues in the enzyme's active site that interact with the chiral center of the substrate, explaining the observed stereopreference. The binding affinity, calculated as binding energy (kcal/mol), indicates the stability of the enzyme-substrate complex.

Following docking, molecular dynamics simulations provide a dynamic picture of the enzyme-substrate complex over time. Long MD simulations of systems like this compound with enzymes can reveal conformational changes in both the ligand and the enzyme upon binding, the role of solvent molecules, and the stability of key interactions. inra.fr These simulations can track the trajectory of atoms and calculate various parameters, such as root-mean-square deviation (RMSD) to assess structural stability and root-mean-square fluctuation (RMSF) to identify flexible regions of the protein.

Table 1: Illustrative Molecular Docking and Dynamics Data for Enzyme-Substrate Interactions

This table presents hypothetical but realistic data based on typical findings in molecular docking and MD simulation studies of ester-lipase systems.

| Enzyme | Substrate Enantiomer | Binding Energy (kcal/mol) | Key Interacting Residues | RMSD of Complex (Å) |

|---|---|---|---|---|

| Lipase TL (P. stutzeri) | (R)-alpha-Methylbenzyl butyrate | -7.8 | Ser105, His224, Asp197 | 1.2 |

| Lipase TL (P. stutzeri) | (S)-alpha-Methylbenzyl butyrate | -5.2 | Ser105, Leu167 | 2.5 |

| Trx-Lip (Metagenomic) | (R)-alpha-Methylbenzyl butyrate | -6.9 | Ser98, His212, Asp185 | 1.5 |

| Trx-Lip (Metagenomic) | (S)-alpha-Methylbenzyl butyrate | -6.1 | Ser98, Val155 | 1.9 |

The data illustrates how the (R)-enantiomer forms a more stable complex (lower binding energy) with Lipase TL, correlating with its selective hydrolysis. researchgate.net The key interacting residues often belong to the catalytic triad (B1167595) (e.g., Ser, His, Asp). The lower RMSD for the (R)-enantiomer complex suggests a more stable binding pose over the simulation time compared to the (S)-enantiomer.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Properties

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. mst.dk The underlying principle is that the structure of a molecule dictates its properties and, consequently, its activity. mst.dk For this compound, QSAR can be employed to predict various properties, including its sensory attributes (fragrance), toxicological endpoints, or its efficacy in a particular biological system.

The development of a QSAR model involves several steps:

Data Collection: A dataset of structurally related compounds with measured biological activity is compiled. For esters, this could include toxicity data on organisms like Tetrahymena pyriformis or data related to their use as fragrance ingredients. farmaciajournal.comindustrialchemicals.gov.au

Molecular Descriptor Calculation: Numerical values, known as molecular descriptors, are calculated for each compound to quantify its structural, physicochemical, or electronic features. These can range from simple counts of atoms and bonds to complex quantum chemical parameters.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR), are used to build a mathematical equation that correlates the descriptors with the observed activity. thescipub.com

Validation: The model's predictive power is rigorously tested using internal and external validation techniques to ensure its reliability. mst.dk

For esters, QSAR studies have shown that properties like lipophilicity (often represented by logP, the octanol-water partition coefficient), molecular size, and electronic parameters are critical in determining their biological interactions. mst.dkfarmaciajournal.com As a fragrance ingredient, the sensory properties of this compound and related esters can be modeled using QSAR to predict odor thresholds and character based on structural features.

Table 2: Example of Descriptors Used in QSAR Models for Esters

| Descriptor Type | Descriptor Example | Property Represented |

|---|---|---|

| Constitutional | Molecular Weight (MW) | Size of the molecule |

| Topological | Wiener Index | Molecular branching and compactness |

| Physicochemical | logP | Lipophilicity/hydrophobicity |

| Electronic | Dipole Moment | Polarity and charge distribution |

| Quantum Chemical | HOMO/LUMO Energies | Electron-donating/accepting ability |

A hypothetical QSAR equation for the toxicity (log(1/C)) of a series of butyrate esters might look like: log(1/C) = 0.75 * logP - 0.12 * (Molecular Volume) + 0.05 * (Dipole Moment) + 1.5

This equation would suggest that toxicity increases with lipophilicity but decreases with molecular size for this specific set of compounds. Such models allow for the prediction of the properties of new or untested esters, like derivatives of this compound, reducing the need for extensive experimental testing.

Reaction Mechanism Predictions via Quantum Chemical Calculations